tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate
CAS No.:
Cat. No.: VC17754956
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO2 |
|---|---|
| Molecular Weight | 231.72 g/mol |
| IUPAC Name | tert-butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate |
| Standard InChI | InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
| Standard InChI Key | ZOHHDHUUERHOST-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C=C1)Cl |
Introduction
Overview of the Compound
tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is a synthetic organic compound with the molecular formula C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . This compound belongs to the class of carbamates, which are widely used in pharmaceuticals, agrochemicals, and polymer industries due to their versatile properties.
Structural Characteristics
The structure of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate features:
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Cyclohexene Ring: A six-membered ring with one double bond and a chlorine atom at the fourth position.
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tert-Butyl Group: A bulky alkyl group providing steric hindrance and stability.
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Carbamate Functional Group: A nitrogen-containing functional group that contributes to its reactivity and potential biological activity.
This combination of structural elements suggests potential uses in synthetic chemistry and pharmaceutical applications.
Synthesis Pathways
While specific synthesis methods for this compound are not detailed in the available data, carbamates like this are typically synthesized via:
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Reaction of Isocyanates with Alcohols or Amines: tert-butyl isocyanate reacting with an alcohol or amine derivative of the cyclohexene ring.
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Chlorination Reactions: Introducing the chlorine atom at the desired position on the cyclohexene ring prior to carbamate formation.
These reactions are often carried out under controlled conditions to ensure stereochemical specificity.
Potential Applications
Although no direct applications were identified for this specific compound, carbamates are commonly explored for:
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Pharmaceutical Development:
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Carbamates are used as prodrugs due to their ability to release active amines in vivo.
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Potential applications in developing enzyme inhibitors or as intermediates in drug synthesis.
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Agrochemicals:
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Carbamate derivatives are used as pesticides and herbicides due to their bioactivity.
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Materials Science:
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Used in polymer synthesis for creating specialized coatings or adhesives.
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Further research into this compound could reveal specific roles in these areas.
Research Gaps and Future Directions
Current gaps in knowledge about tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate include:
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Biological Activity: No studies have been reported on its pharmacological or toxicological properties.
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Physical Properties: Data on melting point, boiling point, density, and solubility remain unavailable.
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Synthetic Optimization: Detailed methods for its preparation and scalability need exploration.
Future research should focus on characterizing its properties through experimental studies and exploring its utility in medicinal and material sciences.
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